molecular formula C9H15Cl2N3O2 B2952295 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride CAS No. 2172214-21-8

6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride

Cat. No.: B2952295
CAS No.: 2172214-21-8
M. Wt: 268.14
InChI Key: OIALVAIUTGHMMM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core substituted with an aminomethyl group at position 6 and a carboxamide at position 6. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c10-4-6-3-7(9(11)13)8-5-14-2-1-12(6)8;;/h3H,1-2,4-5,10H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIALVAIUTGHMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=C(N21)CN)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride is a complex organic compound that belongs to the pyrrolo-oxazine family. This compound has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C10H12N2O3C_{10}H_{12}N_2O_3 and it is characterized by a bicyclic structure that includes both a pyrrole and oxazine ring.

Chemical Structure

The compound features the following key structural components:

  • Pyrrolo[2,1-c][1,4]oxazine ring system : This bicyclic structure is known for its diverse biological activities.
  • Aminomethyl group : Enhances the compound's reactivity and potential for various chemical interactions.
  • Carboxamide functionality : Imparts additional chemical properties that may influence biological activity.

Biological Activity

Preliminary studies indicate that 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride exhibits several significant biological activities:

Pharmacological Properties

  • Antiproliferative Activity : The compound has shown potential in inhibiting cancer cell growth. In vitro studies have indicated that it may affect various cancer cell lines.
  • Neuroprotective Effects : Similar compounds in the pyrrolo-oxazine family have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Research into the mechanisms of action for this compound is ongoing. Key areas of investigation include:

  • Enzyme Inhibition : Studies have suggested that it may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound's ability to interact with G protein-coupled receptors (GPCRs) has been explored, which may contribute to its pharmacological effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazineContains a formyl group instead of an aminomethyl groupPotentially similar antiproliferative activity
6-Aminopyrrolo[2,1-c][1,4]oxazineLacks carboxylate functionalityNeuroprotective properties
Pyrrolo[2,1-c][1,4]benzodiazepine derivativesContains benzodiazepine moietyKnown anxiolytic effects

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride against various cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related compounds. The findings suggested that compounds with similar structures could reduce oxidative stress in neuronal cells and potentially protect against neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing features include the aminomethyl group and dihydrochloride salt, which differentiate it from structurally related pyrrolo-oxazine derivatives. Below is a comparative analysis with analogs from the evidence:

Compound Key Features Molecular Weight (g/mol) Functional Groups Applications/Notes References
Target Compound : 6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride Aminomethyl, carboxamide, dihydrochloride salt ~300–350 (estimated) Polar, charged (HCl salt) Likely pharmaceutical intermediate or drug candidate; enhanced solubility due to HCl salt
6-[(2S)-2-Methylpyrrolidine-1-carbonyl]-N-[(1R)-1-phenylpropyl]-... (CAS: 1449137-57-8) Methylpyrrolidine carbonyl, phenylpropyl substituent 395.5 Lipophilic (aromatic, branched alkyl) Discontinued due to potential stability or efficacy issues; higher molecular weight
Benzoannelated 1-oxo-3,4-dihydro-pyrrolo-oxazine-8-carboxylic acids Fused benzene ring, ketone group ~250–300 (varies) Aromatic, ketone Improved metabolic stability; used in synthetic chemistry studies
Methyl 6-formyl-pyrrolo-oxazine-8-carboxylate (CAS: 2138074-59-4) Formyl, methyl ester 209.2 Electrophilic (formyl), ester Reactive intermediate for further derivatization; lower polarity
(S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride (CAS: 1089280-14-7) Pyrazino-oxazine core, dihydrochloride salt 215.12 Polar, bicyclic amine Pharmaceutical intermediate for anxiolytic/antidepressant drugs; similar HCl salt utility

Pharmacological Potential

  • The dihydrochloride salt mirrors the formulation strategy of (S)-octahydropyrazino-oxazine dihydrochloride, which is used in central nervous system (CNS) drug synthesis .
  • The aminomethyl group could enhance binding to biological targets (e.g., enzymes or receptors) compared to methylpyrrolidine or ester derivatives, which prioritize lipophilicity over polarity .

Research Findings and Data Gaps

  • Discontinuation of Analogs : The phenylpropyl-substituted derivative (CAS: 1449137-57-8) was discontinued, possibly due to poor pharmacokinetics or toxicity, underscoring the importance of the target compound’s polar substituents .
  • Synthetic Utility : Methyl esters (e.g., CAS: 2138074-59-4) serve as precursors for carboxamide derivatives like the target compound, highlighting its role in multistep syntheses .
  • Structural Diversity : Benzoannelated analogs demonstrate that ring expansion/modification can fine-tune metabolic stability, a strategy applicable to optimizing the target compound .

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